4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C33H38N2O4 and a molecular weight of 526.682 g/mol . This compound is known for its unique structural features, which include a benzyloxy group, a diethylaminoethyl group, and a hydroxy group attached to a pyrrolone ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. The starting materials typically include benzyloxybenzaldehyde, diethylamine, and ethylphenylboronic acid. The synthetic route may involve:
Condensation Reactions: Combining benzyloxybenzaldehyde with diethylamine under controlled conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolone ring.
Functional Group Modifications: Introducing the hydroxy and ethylphenyl groups through various substitution reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyloxy and diethylamino groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one include:
4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Differing by the presence of a dimethylamino group instead of a diethylamino group.
4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Differing by the position of the methyl group on the benzoyl ring.
These compounds share similar structural features but differ in specific functional groups, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C33H38N2O4 |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H38N2O4/c1-5-24-13-15-26(16-14-24)30-29(32(37)33(38)35(30)20-19-34(6-2)7-3)31(36)28-18-17-27(21-23(28)4)39-22-25-11-9-8-10-12-25/h8-18,21,30,36H,5-7,19-20,22H2,1-4H3/b31-29+ |
InChI Key |
UPYTYYRQPGEMTG-OWWNRXNESA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCN(CC)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCN(CC)CC |
Origin of Product |
United States |
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